molecular formula C24H30FN3O3 B2498099 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide CAS No. 1207053-94-8

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2498099
CAS No.: 1207053-94-8
M. Wt: 427.52
InChI Key: NRWNFPVSAOOJRK-UHFFFAOYSA-N
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Description

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H30FN3O3 and its molecular weight is 427.52. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes. The specific target would depend on the other functional groups present in the molecule.

Biological Activity

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O5C_{24}H_{33}N_{3}O_{5}, with a molecular weight of approximately 443.536 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antibacterial properties against various pathogens, including E. coli and S. aureus .
  • Anticancer Properties : Compounds with similar piperidine structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl rings significantly influences the compound's activity. For instance, the fluorophenoxy group enhances lipophilicity and cellular uptake, which may improve efficacy .
  • Piperidine Ring Modifications : Alterations to the piperidine ring can modulate receptor binding affinity and selectivity, impacting the overall pharmacological profile .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial efficacy of related piperidine derivatives. Results indicated substantial inhibition against S. aureus with an IC50 value of 15 µM .
Study 2Evaluated anticancer activity on HeLa cells; compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate to strong cytotoxicity .
Study 3Neuroprotective assays revealed that modifications to the piperidine structure resulted in improved neuroprotection against oxidative stress in neuronal cell cultures .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3/c1-17-3-8-22(18(2)15-17)27-23(29)16-28-12-9-19(10-13-28)24(30)26-11-14-31-21-6-4-20(25)5-7-21/h3-8,15,19H,9-14,16H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWNFPVSAOOJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCOC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.